(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

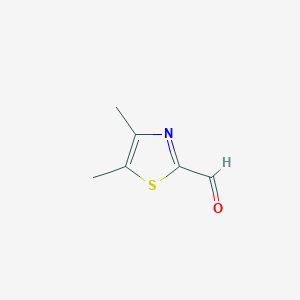

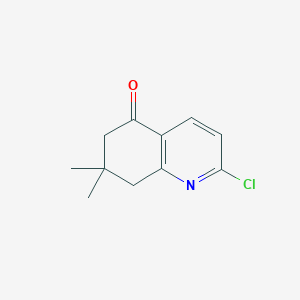

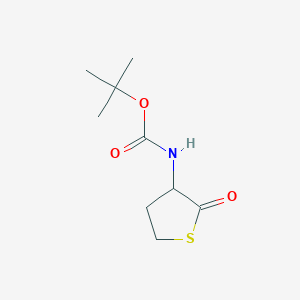

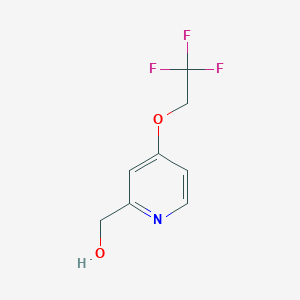

“(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H8F3NO2. It has a molecular weight of 207.15 . This compound belongs to the class of organic compounds known as pyridines and derivatives .

Molecular Structure Analysis

The molecular structure of “(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol” consists of a pyridine ring substituted at the 4-position with a (2,2,2-trifluoroethoxy)methanol group . The InChI key for this compound is KALPHRBHKDXGQH-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol” is a solid at room temperature . The compound’s exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available literature.

科学的研究の応用

Synthesis of Substituted Benzylpiperidines

A study by Ágai et al. (2004) developed a short, scalable, and environmentally benign synthesis of 2- and 4-substituted benzylpiperidines. This method is based on the temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation of aryl(pyridin-2-yl)- and aryl(pyridin-4-yl)methanols in the presence of a Pd/C catalyst. The synthesis highlights the role of temperature, acidity, and substrate structure in selectivity changes during the synthesis process, demonstrating the compound's utility in creating substituted benzylpiperidines, which are valuable in various chemical synthesis applications (Ágai et al., 2004).

Coordination Compounds Synthesis

Bourosh et al. (2018) synthesized and studied coordination compounds featuring iron(II) and 3- and 4-pyridine hemiacetals, including derivatives of the compound . The study involved X-ray diffraction, IR, and Mössbauer spectroscopy to analyze the compounds' structure and physicochemical properties. The research contributes to the understanding of coordination chemistry and the design of metal-organic frameworks and coordination compounds (Bourosh et al., 2018).

Corrosion Inhibition

Ma et al. (2017) explored the effectiveness of derivatives of the compound as corrosion inhibitors for mild steel in acidic mediums. The study combines experimental and computational chemistry approaches to understand how these compounds interact with metal surfaces, offering insights into their application in corrosion protection (Ma et al., 2017).

Catalysis and Oligomerization

Kermagoret and Braunstein (2008) investigated nickel complexes with bidentate N,O-type ligands, including derivatives of the compound, for their application in the catalytic oligomerization of ethylene. This research provides valuable insights into the design of catalysts for industrial polymerization processes (Kermagoret & Braunstein, 2008).

Safety And Hazards

特性

IUPAC Name |

[4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c9-8(10,11)5-14-7-1-2-12-6(3-7)4-13/h1-3,13H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALPHRBHKDXGQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OCC(F)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565175 |

Source

|

| Record name | [4-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol | |

CAS RN |

103577-65-7 |

Source

|

| Record name | [4-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。